Lipophilicity Modulation: LogP Comparison vs. 5-Trifluoromethyl and Unsubstituted Isoxazole-3-carboxylic Acids
The target compound (LogP = 0.69) occupies an intermediate lipophilicity space between the highly lipophilic 5-trifluoromethyl analog (LogP = 1.39) and the unsubstituted parent isoxazole-3-carboxylic acid (LogP = 0.37) . This moderate LogP is often preferred for oral bioavailability, as excessively high LogP can lead to poor solubility and metabolic liabilities, while excessively low LogP can limit membrane permeability [1]. The –CHF₂ group thus provides a tunable hydrophobicity that neither the –CF₃ nor the –H analog can replicate without additional structural modifications.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.69 |
| Comparator Or Baseline | 5-(Trifluoromethyl)isoxazole-3-carboxylic acid: LogP = 1.39; Isoxazole-3-carboxylic acid (unsubstituted): LogP = 0.37 |
| Quantified Difference | ΔLogP = –0.70 vs. CF₃ analog; +0.32 vs. unsubstituted analog |
| Conditions | Predicted LogP values from vendor computational chemistry data |
Why This Matters
For procurement decisions, selecting the –CHF₂ analog allows medicinal chemists to work in a LogP range consistent with favourable ADME profiles without requiring additional polar or lipophilic group introduction.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
